REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([OH:11])[CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:19][O:20][CH2:21][CH2:22]Br>CC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([O:11][CH2:22][CH2:21][O:20][CH3:19])[CH:5]=1 |f:1.2.3|
|
Name
|
Methyl3-hydroxy-4-aminobenzoate
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)N)O)=O
|
Name
|
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
115 μL
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Name
|
|
Quantity
|
58 μL
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reactions was cooled
|
Type
|
TEMPERATURE
|
Details
|
re-heated to 120° C.
|
Type
|
WAIT
|
Details
|
holding for a further hour
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=C(C=C1)N)OCCOC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |